2,2-Bis-(4-Hydroximinocyclohexyl)propane

Description

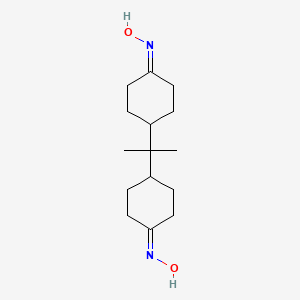

2,2-Bis-(4-Hydroximinocyclohexyl)propane is a bisphenol derivative structurally derived from bisphenol A (BPA), where the aromatic phenyl rings are replaced by cyclohexyl groups substituted with hydroximino (C=N-OH) functional groups. While direct references to this compound are absent in the provided evidence, its structural analogs—such as hydrogenated BPA derivatives (e.g., 2,2-Bis-(4-hydroxycyclohexyl)propane, )—suggest it belongs to a class of compounds where aromatic rings are saturated or functionalized.

Properties

IUPAC Name |

N-[4-[2-(4-hydroxyiminocyclohexyl)propan-2-yl]cyclohexylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c1-15(2,11-3-7-13(16-18)8-4-11)12-5-9-14(17-19)10-6-12/h11-12,18-19H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNBSECKFJYHGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(=NO)CC1)C2CCC(=NO)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The hydrogenation process is usually carried out using a nickel-palladium catalyst under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of 2,2-Bis-(4-Hydroximinocyclohexyl)propane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis-(4-Hydroximinocyclohexyl)propane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroximino groups to amino groups.

Substitution: The hydroximino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

2,2-Bis-(4-Hydroximinocyclohexyl)propane has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2,2-Bis-(4-Hydroximinocyclohexyl)propane involves its interaction with specific molecular targets. The hydroximino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally related to 2,2-Bis-(4-Hydroximinocyclohexyl)propane, differing primarily in functional groups attached to the cyclohexyl or phenyl rings. Key comparisons are summarized below:

2,2-Bis-(4-Hydroxycyclohexyl)propane (Hydrogenated BPA)

- Structure : Cyclohexyl rings substituted with hydroxyl (-OH) groups.

- Molecular Formula : C₁₅H₂₈O₂.

- Molecular Weight : 240.38 g/mol (calculated).

- Applications : Used in epoxy resins and corrosion-resistant coatings due to its hydroxyl groups, which enable crosslinking reactions .

- Research Findings : Exhibits higher thermal stability compared to BPA, attributed to the absence of aromatic rings .

2,2-Bis(4-oxocyclohexyl)propane

- Structure : Cyclohexyl rings with ketone (=O) groups.

- Molecular Formula : C₁₅H₂₄O₂.

- Molecular Weight : 236.35 g/mol .

- Applications : Serves as a synthetic intermediate for pharmaceuticals or polymers. The ketone groups participate in condensation reactions .

- Key Difference : Reduced hydrogen-bonding capacity compared to hydroxylated analogs, leading to lower solubility in polar solvents .

2,2-Bis(4-glycidyloxyphenyl)propane

- Structure : Phenyl rings substituted with glycidyl ether (epoxide) groups.

- Molecular Formula : C₂₁H₂₄O₄.

- Molecular Weight : 340.41 g/mol .

- Applications : Environmental analysis standard; epoxide groups enable use in epoxy resin formulations .

- Research Gap: Limited data on hydrogenated versions (e.g., cyclohexyl-glycidyl derivatives).

2,2-Bis(4-allyloxyphenyl)propane

- Structure : Phenyl rings with allyl ether (-O-CH₂-CH=CH₂) groups.

- Molecular Formula : C₂₁H₂₄O₂.

- Molecular Weight : 308.42 g/mol .

- Applications : Crosslinking agent in polymers; allyl groups undergo radical polymerization .

4,4'-(1-Methylethylidene)biscyclohexanamine

- Structure : Cyclohexyl rings substituted with amine (-NH₂) groups.

- Molecular Formula : C₁₅H₂₈N₂.

- Molecular Weight : 236.40 g/mol (calculated).

- Applications: Potential curing agent for epoxy resins or corrosion inhibitors .

Comparative Analysis Table

| Compound Name | Functional Groups | Molecular Weight (g/mol) | Key Applications | Reactivity Profile |

|---|---|---|---|---|

| This compound | Hydroximino (C=N-OH) | Not reported | Hypothetical: Chelation, synthesis | High (oxime-mediated reactions) |

| 2,2-Bis-(4-Hydroxycyclohexyl)propane | Hydroxyl (-OH) | 240.38 | Epoxy resins, coatings | Moderate (hydrogen bonding) |

| 2,2-Bis(4-oxocyclohexyl)propane | Ketone (=O) | 236.35 | Synthetic intermediate | Low (nucleophilic addition) |

| 2,2-Bis(4-glycidyloxyphenyl)propane | Glycidyl ether (epoxide) | 340.41 | Environmental standards, resins | High (epoxide ring-opening) |

| 2,2-Bis(4-allyloxyphenyl)propane | Allyl ether | 308.42 | Polymer crosslinking | High (radical polymerization) |

| 4,4'-(1-Methylethylidene)biscyclohexanamine | Amine (-NH₂) | 236.40 | Curing agents, inhibitors | High (nucleophilic reactions) |

Research Findings and Implications

- Hydrogenated BPA Derivatives : Demonstrated improved thermal stability and reduced endocrine disruption compared to BPA .

- Ketone vs. Hydroxyl Groups : Ketone-containing analogs (e.g., 2,2-Bis(4-oxocyclohexyl)propane) exhibit lower solubility in water but higher compatibility with organic solvents .

- Epoxide Reactivity : Glycidyl ether derivatives are critical in epoxy resin formulations, with reactivity driven by epoxide ring-opening mechanisms .

Biological Activity

2,2-Bis-(4-Hydroximinocyclohexyl)propane, also known as Bisphenol A (BPA) derivative, is a compound that has garnered attention for its biological activity, particularly in the context of endocrine disruption and its implications in various health conditions. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₅H₁₈N₂O₂

- Molar Mass : 258.31 g/mol

- CAS Number : 80-04-6

The biological activity of this compound is primarily associated with its ability to interact with estrogen receptors (ERs). It exhibits both estrogenic and anti-estrogenic properties depending on the concentration and cellular context. The compound can bind to ERs, leading to altered gene expression and influencing various physiological processes.

Biological Effects

- Endocrine Disruption :

- Cellular Proliferation :

- Neurodevelopmental Impact :

Study 1: Estrogenic Activity Assessment

A study assessed the estrogenic activity of various BPA derivatives, including this compound. The results indicated a significant binding affinity to ERs compared to control groups, suggesting a strong potential for endocrine disruption.

Study 2: Reproductive Health Implications

In a longitudinal study involving rats exposed to varying concentrations of this compound during gestation, researchers observed a dose-dependent decrease in fertility rates and alterations in reproductive organ development in offspring .

Data Table: Summary of Biological Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.